

Application Notes and Protocols for Studying Lysosomal Function Using Ned-19

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Ned-19**, a selective antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), to investigate the intricate roles of lysosomal calcium signaling in various cellular processes.

Introduction to Ned-19

Ned-19 is a potent, cell-permeable, non-competitive antagonist of NAADP-mediated calcium (Ca²⁺) release.[1] It specifically targets the two-pore channels (TPCs) located on the membrane of lysosomes and other acidic organelles, thereby inhibiting the release of Ca²⁺ from these stores.[1][2] This targeted action makes **Ned-19** an invaluable tool for dissecting the physiological and pathological functions of lysosomal Ca²⁺ signaling in processes such as autophagy, phagocytosis, endolysosomal trafficking, and cellular metabolism.

Mechanism of Action

NAADP is a powerful intracellular second messenger that mobilizes Ca²⁺ from acidic stores, primarily lysosomes.[3][4] This process is mediated by the activation of TPCs. **Ned-19** acts by binding to a site on the TPC complex that is distinct from the NAADP binding site, thereby non-competitively inhibiting channel opening and subsequent Ca²⁺ efflux. This blockade allows for the specific investigation of cellular events downstream of NAADP-mediated lysosomal Ca²⁺ release.



Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of **Ned-19** in various experimental settings.

Table 1: Ned-19 Working Concentrations and Incubation Times

Cell Type/System	Ned-19 Concentration	Incubation Time	Application	Reference
Astrocytes	1 μΜ	30 min	Inhibition of glutamate-induced Ca ²⁺ release and autophagy	[5]
Bone Marrow- Derived Macrophages (BMDMs)	10 μΜ	Not specified	Inhibition of phagocytosis	[6]
MGE-derived interneurons	25 μM and 100 μM	24 hours	Study of chronic inhibition of lysosomal Ca ²⁺ signaling	[7]
Memory CD4 ⁺ T cells	1 μM to 300 μM	1 hour	Inhibition of TCR-mediated Ca ²⁺ flux	[8]
HL-60 cells	10 μΜ	6 hours	Study of lysosomal morphology	

Table 2: Reported Effects of Ned-19 on Lysosomal Function

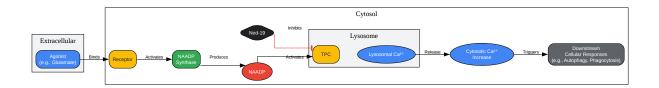


Parameter	Effect of Ned- 19	Cell Type/System	Notes	Reference
Lysosomal Ca ²⁺ Release	Inhibition	Various	Blocks NAADP- and agonist- induced Ca ²⁺ signals.	[3][5][6]
Autophagy	Inhibition of flux	Astrocytes	Prevents glutamate- induced autophagy.	[5]
Phagocytosis	Reduction	BMDMs	Inhibits internalization of opsonized beads.	[6]
Lysosomal pH	Alkalinization (in some contexts)	Not specified	May occur due to effects on ion homeostasis.	[4]
Lysosomal Morphology	Accumulation of lysosomal membrane	Neurons	Chronic incubation leads to an increase in lysosomal area.	[7]

Signaling Pathways and Experimental Workflows NAADP Signaling Pathway

The following diagram illustrates the signaling cascade involving NAADP, TPCs, and lysosomal Ca^{2+} release, and the inhibitory action of **Ned-19**.





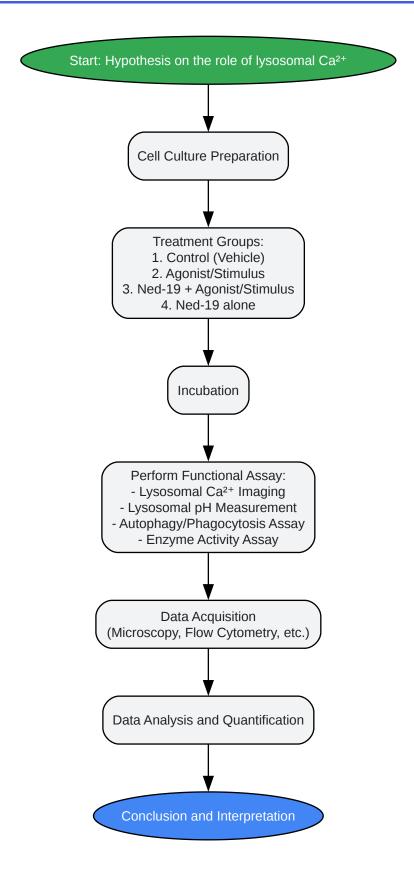
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NAADP-mediated lysosomal Ca²⁺ signaling pathway and its inhibition by **Ned-19**.

General Experimental Workflow

This diagram outlines a typical workflow for investigating the role of lysosomal Ca²⁺ signaling using **Ned-19**.





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A generalized experimental workflow for studying lysosomal function with Ned-19.



Experimental Protocols Protocol 1: Measuring Lysosomal Calcium Release

This protocol describes how to measure changes in cytosolic Ca²⁺ originating from lysosomes using a fluorescent Ca²⁺ indicator and **Ned-19**.

Materials:

- Cells of interest cultured on glass-bottom dishes
- Fluo-4 AM or Fura-2 AM (calcium indicators)
- Pluronic F-127
- · Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
- Ned-19 (stock solution in DMSO)
- Agonist of interest (e.g., NAADP-AM, glutamate)
- Fluorescence microscope with live-cell imaging capabilities

- Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
- · Dye Loading:
 - \circ Prepare a loading solution of 2-5 μM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
 - Wash cells once with HBSS.
 - Incubate cells with the loading solution for 30-45 minutes at 37°C.
 - Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.



Ned-19 Pre-incubation:

- Prepare working solutions of **Ned-19** in HBSS from the DMSO stock. The final DMSO concentration should be below 0.1%.
- Incubate the cells with the desired concentration of Ned-19 (e.g., 1-100 μM) for 30-60 minutes at 37°C.[5][8] Include a vehicle control (DMSO).

Imaging:

- Mount the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
- Acquire a baseline fluorescence signal for 1-2 minutes.
- Add the agonist of interest to stimulate lysosomal Ca²⁺ release.
- Continue recording the fluorescence signal for 5-10 minutes.

Data Analysis:

- Measure the change in fluorescence intensity over time in individual cells.
- For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.
- Quantify the peak amplitude of the Ca²⁺ response.
- Compare the Ca²⁺ response in control, agonist-treated, and Ned-19 + agonist-treated cells.

Protocol 2: Assessing Lysosomal pH

This protocol uses a ratiometric pH-sensitive dye to measure changes in lysosomal pH following treatment with **Ned-19**.

Materials:

Cells of interest



- LysoSensor Yellow/Blue DND-160 or FITC-dextran
- Live-cell imaging medium
- Ned-19
- Nigericin and Monensin (for calibration)
- A series of buffers with known pH values (e.g., pH 4.0 to 6.5)
- Fluorescence microscope with appropriate filter sets or a plate reader

- · Dye Loading:
 - \circ For LysoSensor Yellow/Blue: Incubate cells with 1 μ M LysoSensor Yellow/Blue in prewarmed medium for 5-10 minutes at 37°C.
 - For FITC-dextran: Incubate cells with 1 mg/mL FITC-dextran for 4-16 hours to allow for endocytosis and accumulation in lysosomes. Follow with a chase period in dye-free medium for at least 1 hour.
- Treatment: Wash the cells and incubate with Ned-19 at the desired concentration for the appropriate duration.
- Imaging:
 - For LysoSensor Yellow/Blue, excite at ~340 nm and ~380 nm and measure the emission ratio at ~440 nm and ~540 nm.
 - For FITC-dextran, measure the ratio of fluorescence intensity at two emission wavelengths (e.g., 520 nm and the isosbestic point).[9]
- Calibration:
 - $\circ~$ At the end of the experiment, incubate the cells in high K+ buffer containing 10 μM nigericin and 10 μM monensin at various known pH values to generate a standard curve of



fluorescence ratio versus pH.

- Data Analysis:
 - Calculate the fluorescence ratio for each condition.
 - Convert the fluorescence ratios to pH values using the calibration curve.
 - Compare the lysosomal pH in control versus Ned-19-treated cells.

Protocol 3: Evaluating Autophagic Flux

This protocol uses the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to monitor autophagic flux, which can be modulated by lysosomal function.

Materials:

- Cells stably expressing mRFP-GFP-LC3
- Ned-19
- Autophagy inducers (e.g., starvation medium, rapamycin)
- Lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) as controls
- · Confocal microscope

- Cell Culture and Treatment:
 - Plate mRFP-GFP-LC3 expressing cells.
 - Treat cells with **Ned-19**, an autophagy inducer, or a combination. Include a positive control for autophagy inhibition (bafilomycin A1).
- · Imaging:
 - Fix the cells or perform live-cell imaging.



- Acquire images in both the green (GFP) and red (mRFP) channels.
- Data Analysis:
 - Autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP).
 - Autolysosomes will appear as red-only puncta, as the acidic environment of the lysosome quenches the GFP signal.
 - Quantify the number of yellow and red puncta per cell.
 - An increase in yellow puncta with Ned-19 treatment may suggest a blockage in the fusion of autophagosomes with lysosomes or impaired lysosomal degradation. A decrease in red puncta indicates reduced autophagic flux.

Protocol 4: Phagocytosis Assay

This protocol assesses the role of lysosomal Ca²⁺ signaling in phagocytosis using fluorescently labeled particles.

Materials:

- Phagocytic cells (e.g., macrophages)
- Fluorescently labeled particles (e.g., zymosan, beads, or bacteria)
- Ned-19
- Trypan blue (to quench extracellular fluorescence)
- Flow cytometer or fluorescence microscope

- Cell Preparation: Plate phagocytic cells and allow them to adhere.
- Pre-treatment: Incubate the cells with Ned-19 (e.g., 10 μM) or vehicle control for 30-60 minutes.[6]



Phagocytosis:

- Add the fluorescently labeled particles to the cells at a specific particle-to-cell ratio.
- Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
- Quenching and Washing:
 - Wash the cells with cold PBS to remove non-internalized particles.
 - Add trypan blue to quench the fluorescence of any remaining extracellular particles.
- Quantification:
 - By Flow Cytometry: Harvest the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell.
 - o By Microscopy: Acquire images and quantify the number of internalized particles per cell.
- Data Analysis: Compare the phagocytic activity between control and Ned-19-treated cells. A
 decrease in fluorescence in the Ned-19 group indicates that lysosomal Ca²⁺ signaling is
 involved in phagocytosis.[6]

Conclusion

Ned-19 is a critical pharmacological tool for elucidating the diverse functions of NAADP-mediated lysosomal Ca²⁺ signaling. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the fundamental roles of lysosomes in cellular health and disease. Careful optimization of concentrations and incubation times for specific cell types and experimental systems is recommended for robust and reproducible results.

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